molecular formula C15H21NO3S2 B12538139 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid CAS No. 666740-10-9

4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid

Cat. No.: B12538139
CAS No.: 666740-10-9
M. Wt: 327.5 g/mol
InChI Key: LBEWSAHTLVQMEG-JTQLQIEISA-N
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Description

4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid is an organosulfur compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with an octan-2-yl group and two carbothioic acid groups, making it a versatile molecule for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with octan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as crystallization and chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioic acid groups to thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid is unique due to the presence of the octan-2-yl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it more versatile for various applications .

Properties

CAS No.

666740-10-9

Molecular Formula

C15H21NO3S2

Molecular Weight

327.5 g/mol

IUPAC Name

4-[(2S)-octan-2-yl]oxypyridine-2,6-dicarbothioic S-acid

InChI

InChI=1S/C15H21NO3S2/c1-3-4-5-6-7-10(2)19-11-8-12(14(17)20)16-13(9-11)15(18)21/h8-10H,3-7H2,1-2H3,(H,17,20)(H,18,21)/t10-/m0/s1

InChI Key

LBEWSAHTLVQMEG-JTQLQIEISA-N

Isomeric SMILES

CCCCCC[C@H](C)OC1=CC(=NC(=C1)C(=O)S)C(=O)S

Canonical SMILES

CCCCCCC(C)OC1=CC(=NC(=C1)C(=O)S)C(=O)S

Origin of Product

United States

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